Introduction: The Versatile Heterocyclic Building Block
Introduction: The Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Thiophenemethylamine
2-Thiophenemethylamine is an organic compound featuring a methylamine group attached to the 2-position of a thiophene ring[1]. This unique arrangement of a five-membered aromatic heterocycle and a primary amine functional group makes it a highly versatile and valuable building block in medicinal chemistry, organic synthesis, and materials science[1]. The electron-rich nature of the thiophene ring, combined with the nucleophilicity of the amine, provides a dual reactivity profile that medicinal chemists can exploit to construct complex molecular architectures and fine-tune pharmacological activity[2]. Its structural similarity to naturally occurring phenethylamines allows it to serve as a bioisostere in drug design, potentially improving metabolic stability, receptor binding, and pharmacokinetic properties[2][3]. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and synthesis. 2-Thiophenemethylamine is typically a clear, colorless to light yellow liquid with a characteristic amine-like odor[4][5]. It is sensitive to air and should be stored under inert conditions to prevent degradation[4][6].
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NS | [1][4][7] |
| Molecular Weight | 113.18 g/mol | [7] |
| CAS Number | 27757-85-3 | [4][7] |
| Density | 1.103 g/mL at 25 °C | [7][8][9] |
| Boiling Point | 95-99 °C at 28 mmHg | [4][7][8][9] |
| Refractive Index (n²⁰/D) | 1.5670 | [7][8][9] |
| Flash Point | 74 °C (165 °F) | [4][6] |
| Solubility | Readily soluble in ethanol and chloroform; slightly soluble in water. | [4][9] |
| pKa | 8.95 ± 0.29 (Predicted) | [4][6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-thiophenemethylamine.
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¹H NMR: The proton NMR spectrum is a key tool for structural verification. Expected signals include those for the aminomethyl protons (-CH₂NH₂) and the three distinct protons on the thiophene ring[10][11]. The spectrum is typically recorded in CDCl₃[11].
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. It will show distinct signals for the methylene carbon and the four unique carbons of the thiophene ring[12].
-
Mass Spectrometry (MS): GC/MS analysis confirms the molecular weight of the compound[12]. The exact mass is 113.02992 g/mol [11].
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and C-H and C=C stretching associated with the thiophene ring.
Synthesis of 2-Thiophenemethylamine: Pathways and Protocols
Several synthetic routes to 2-thiophenemethylamine have been developed, each with distinct advantages and disadvantages regarding yield, cost, safety, and environmental impact. The choice of a specific pathway often depends on the scale of the synthesis and the availability of starting materials.
Caption: Common synthetic pathways to 2-thiophenemethylamine.
One common industrial method involves the reaction of 2-chloromethyl thiophene with sodium cyanide to form 2-thiophene acetonitrile, which is subsequently reduced to the target amine[13]. While this route is efficient, it uses highly toxic sodium cyanide, posing significant environmental and safety challenges[13][14].
A more modern and safer laboratory-scale synthesis can be achieved in three steps from commercially available thiophene, as detailed below. This method avoids the direct use of sodium cyanide in the first steps.
Experimental Protocol: Three-Step Synthesis from Thiophene
This protocol is adapted from a method developed for synthesizing a deuterated analog, demonstrating a viable pathway for the unlabeled compound[12].
Step 1: Bromination of Thiophene
-
Reactants: Dissolve thiophene (1 eq) and N-bromosuccinimide (NBS, 1.2 eq) in acetonitrile.
-
Reaction: Heat the mixture at 50°C for approximately 16 hours. The use of NBS is a standard and effective method for the selective bromination of electron-rich heterocycles like thiophene.
-
Workup: Cool the reaction to room temperature. A specialized vacuum transfer under cryogenic conditions (liquid nitrogen) can be used to separate the volatile 2-bromothiophene product from non-volatile succinimide byproducts without significant product loss from heating[12].
Step 2: Cyanation of 2-Bromothiophene
-
Reactants: The crude 2-bromothiophene is reacted with zinc cyanide in the presence of a palladium catalyst, such as tri(dibenzylideneacetone)dipalladium(0), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in a solvent like N,N-dimethylacetamide[12].
-
Causality: This palladium-catalyzed cyanation is a powerful cross-coupling reaction that offers a safer alternative to using alkali metal cyanides for introducing the nitrile group.
-
Purification: After the reaction, the product, 2-thiophenecarbonitrile, can be purified using standard techniques like flash chromatography[12].
Step 3: Reduction of 2-Thiophenecarbonitrile
-
Reactants: Dissolve the purified 2-thiophenecarbonitrile in a suitable solvent like diethyl ether or THF.
-
Reaction: Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) portion-wise at a reduced temperature (e.g., 0°C) and then allow the reaction to proceed at room temperature. These hydride reagents are highly effective for the complete reduction of nitriles to primary amines.
-
Workup and Isolation: Carefully quench the reaction with water and an aqueous base (e.g., NaOH solution). Extract the product into an organic solvent. Acidify the organic extracts with HCl in ether to precipitate the hydrochloride salt of the amine, which can be filtered and dried to yield the final product as a stable salt[12].
Chemical Reactivity and Applications
The utility of 2-thiophenemethylamine stems from the reactivity of both the primary amine and the thiophene nucleus.
Caption: Key reactivity sites of 2-thiophenemethylamine.
Reactions of the Amine Group
The primary amine is a potent nucleophile and is the most common site of reaction. It readily participates in:
-
Amide Bond Formation: Reacting with acyl chlorides or carboxylic acids to form amides.
-
Reductive Amination: Coupling with aldehydes and ketones in the presence of a reducing agent.
-
Schiff Base Formation: Condensing with aldehydes to form imines, which can be versatile intermediates.
-
Synthesis of Heterocycles: Serving as a key reactant in the formation of pyrimidines and thiadiazoles[8].
Applications in Drug Discovery and Materials Science
This versatile reactivity makes 2-thiophenemethylamine a sought-after intermediate in synthesizing a wide array of functional molecules.
-
Pharmaceuticals: It is a core component in the synthesis of compounds targeting various diseases. Examples include potential treatments for cancer and drug-resistant malaria[12], as well as serotonin 5-HT1A receptor antagonists with neuroprotective effects[8]. The thiophene moiety is present in numerous FDA-approved drugs, highlighting its importance as a pharmacophore.[2][15]
-
Fluorescent Sensors: It has been used to prepare fluorescent sensors for detecting metal ions like Pd²⁺[16].
-
Materials Science: 2-Thiophenemethylamine is a potential ligand replacement for poly(3-hexylthiophene)/CdSe hybrid solar cells[8] and a reactant in the synthesis of optoelectronic segmented polyurethanes[8].
Caption: Application workflow from core scaffold to final use.
Safety, Handling, and Storage
As a reactive chemical, proper handling of 2-thiophenemethylamine is critical.
-
Hazards: It is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage[17]. It is harmful if inhaled or comes into contact with skin[18].
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (faceshields, goggles) when handling this chemical[4][17]. A suitable respirator should be used if ventilation is inadequate.
-
Handling: Handle in a well-ventilated area or in a closed system to avoid inhaling vapor or mist[17][18]. Keep away from sources of ignition, heat, and oxidizing agents[5][17][18].
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere[4][5][9]. The area should be designated for corrosive materials[17].
Conclusion
2-Thiophenemethylamine is a foundational building block in modern chemistry. Its combination of a reactive amine handle and a tunable aromatic thiophene core provides immense synthetic flexibility. This has led to its widespread use in the development of novel pharmaceuticals, advanced materials, and chemical sensors. A firm grasp of its physicochemical properties, synthetic pathways, and reactivity is essential for scientists and researchers aiming to leverage its full potential in creating next-generation molecules.
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